molecular formula C10H21NO3 B2776323 tert-Butyl 3-[(2-methoxyethyl)amino]propanoate CAS No. 66116-20-9

tert-Butyl 3-[(2-methoxyethyl)amino]propanoate

Cat. No.: B2776323
CAS No.: 66116-20-9
M. Wt: 203.282
InChI Key: QWKSWHYKNGQDPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-[(2-methoxyethyl)amino]propanoate: is a versatile chemical compound with the molecular formula C10H21NO3 and a molecular weight of 203.28 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Chemistry: tert-Butyl 3-[(2-methoxyethyl)amino]propanoate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics .

Biology: In biological research, this compound is used to investigate the interactions between small molecules and biological macromolecules. It can also serve as a building block for the synthesis of biologically active compounds .

Medicine: Its unique structure allows for the exploration of novel therapeutic agents .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is valued for its stability and reactivity under various conditions .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-[(2-methoxyethyl)amino]propanoate typically involves the reaction of tert-butyl acrylate with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-[(2-methoxyethyl)amino]propanoate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: The compound can be reduced using suitable reducing agents under controlled conditions.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Mechanism of Action

The mechanism of action of tert-Butyl 3-[(2-methoxyethyl)amino]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • tert-Butyl 3-[(2-methoxyethyl)amino]-1-piperidinecarboxylate
  • tert-Butyl 4-[(3-amino-2-pyridinyl)amino]-1-piperidinecarboxylate
  • tert-Butyl 4-{[(dimethylamino)acetyl]amino}-1-piperidinecarboxylate

Comparison: tert-Butyl 3-[(2-methoxyethyl)amino]propanoate is unique due to its specific functional groups and molecular structure. Compared to similar compounds, it offers distinct reactivity and stability, making it suitable for a wide range of applications in scientific research and industry .

Properties

IUPAC Name

tert-butyl 3-(2-methoxyethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-10(2,3)14-9(12)5-6-11-7-8-13-4/h11H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKSWHYKNGQDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

tert-Butyl acrylate (4.4 ml) is dissolved in methanol (5 ml), and thereto is added 2-methoxyethylamine (3.1 ml). The mixture is stirred at room temperature for 3 hours. The reaction solution is concentrated under reduced pressure. The resulting residue is purified by distillation under reduced pressure to give tert-butyl 3-(2-methoxyethylamino)-propionate (4.61 g). Boiling point 98.0-102.0° C. (5.8 mmHg), MS (m/z): 204 [M+H]+.
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.